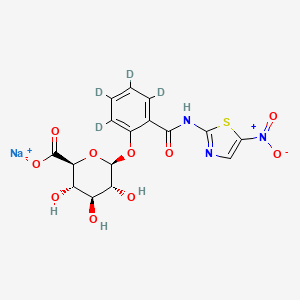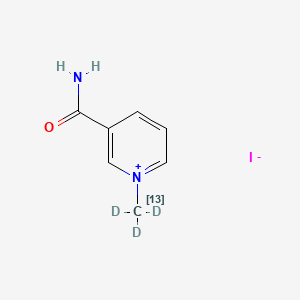
1-Methylnicotinamide-13C,d3 (iodide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnicotinamide-13C,d3 (iodide) is a compound that is labeled with carbon-13 and deuterium. It is a derivative of 3-carbamoyl-1-methylpyridin-1-ium iodide. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The labeling with stable isotopes such as carbon-13 and deuterium makes it valuable for various analytical and tracing studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylnicotinamide-13C,d3 (iodide) involves the incorporation of carbon-13 and deuterium into the 3-carbamoyl-1-methylpyridin-1-ium iodide structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of 1-Methylnicotinamide-13C,d3 (iodide) is typically carried out in specialized facilities equipped to handle isotopic labeling. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in small quantities due to its specialized applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylnicotinamide-13C,d3 (iodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The iodide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of 1-Methylnicotinamide-13C,d3 (iodide) include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from the reactions of 1-Methylnicotinamide-13C,d3 (iodide) depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
1-Methylnicotinamide-13C,d3 (iodide) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of 1-Methylnicotinamide-13C,d3 (iodide) involves its role as a labeled compound in tracing studies. The incorporation of carbon-13 and deuterium allows researchers to track the compound’s distribution and transformation in biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Methylnicotinamide-13C,d3 (iodide) can be compared with other similar compounds, such as:
1-Methylnicotinamide-d4 (iodide): Labeled with deuterium only.
1-Methylnicotinamide-13C (iodide): Labeled with carbon-13 only.
Unlabeled 1-Methylnicotinamide (iodide): Without any isotopic labeling.
The uniqueness of 1-Methylnicotinamide-13C,d3 (iodide) lies in its dual labeling with both carbon-13 and deuterium, which provides enhanced capabilities for tracing and analytical studies .
Propiedades
Fórmula molecular |
C7H9IN2O |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
1-(trideuterio(113C)methyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1+1D3; |
Clave InChI |
IWEIZMCTGMHCRE-SPZGMPHYSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


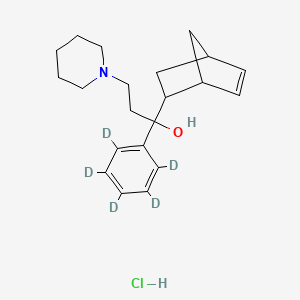

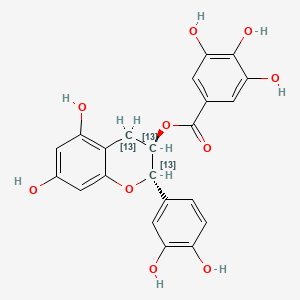
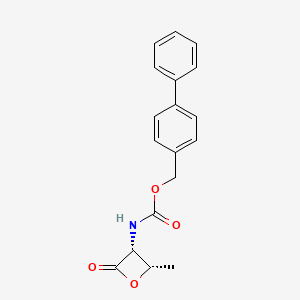
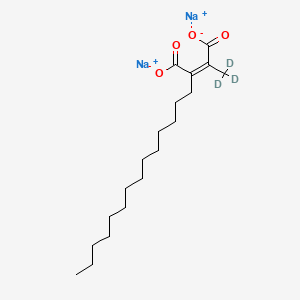
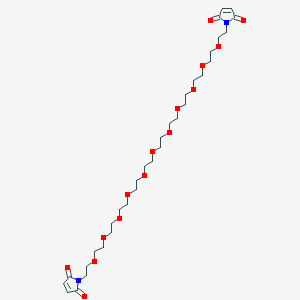
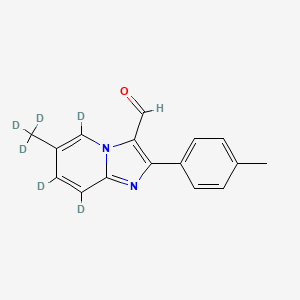
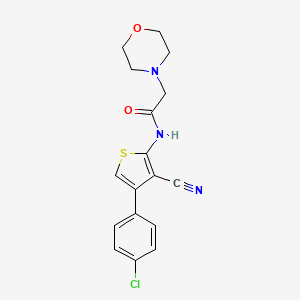
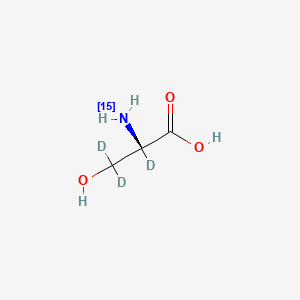
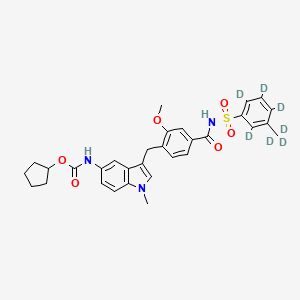
![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
